molecular formula C11H16BrN3 B1400111 4-Bromo-2-(4-methylpiperazin-1-yl)aniline CAS No. 1219730-42-3

4-Bromo-2-(4-methylpiperazin-1-yl)aniline

Cat. No.: B1400111
CAS No.: 1219730-42-3
M. Wt: 270.17 g/mol
InChI Key: OVENEKUXKHHXNN-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-methylpiperazin-1-yl)aniline is a chemical compound with the molecular formula C11H16BrN3 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a 4-methylpiperazin-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 4-bromoaniline with 1-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

    Starting Materials: 4-bromoaniline and 1-methylpiperazine.

    Solvent: Common solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using Suzuki-Miyaura or Buchwald-Hartwig protocols.

Major Products Formed

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-Bromo-2-(4-methylpiperazin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-methylpiperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine moiety is known to enhance the compound’s ability to cross biological membranes and interact with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(4-methylpiperazin-1-yl)aniline
  • 5-Bromo-2-(4-methylpiperazin-1-yl)aniline dihydrochloride

Uniqueness

4-Bromo-2-(4-methylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the piperazine ring enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

4-bromo-2-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-14-4-6-15(7-5-14)11-8-9(12)2-3-10(11)13/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVENEKUXKHHXNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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